



Effective Subculturing of CAMA-1 Cells: An Application Note and Protocol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The CAMA-1 cell line, derived from the pleural effusion of a 51-year-old Caucasian female with malignant adenocarcinoma of the breast, is a valuable in vitro model for cancer research.[1] As a luminal-type breast cancer cell line, CAMA-1 cells are estrogen-receptor/progesterone-receptor (ER/PR)-positive and Her2-negative, making them particularly relevant for studying hormone-responsive carcinomas.[1] These cells exhibit an epithelial-like, rounded morphology and grow as adherent, patchy monolayers.[2] Understanding the specific requirements for their effective subculture is critical for maintaining cell line viability, reproducibility of experiments, and the integrity of research data.

This document provides a detailed protocol for the effective subculturing of CAMA-1 cells, including optimal growth conditions, step-by-step procedures for passaging, and a troubleshooting guide to address common issues encountered during cultivation.

Cell Line Characteristics

CAMA-1 cells are characterized by a relatively long doubling time of approximately 70-73 hours.[3][4] They are responsive to estrogen and sensitive to growth inhibition by tamoxifen.[1] Genetically, they harbor mutations in PTEN and p53, an amplification of the cyclin D1 gene, and a mutation in the E-cadherin gene leading to a non-functional protein.[1]



Quantitative Data Summary

For consistent and reproducible results, adherence to key quantitative parameters during subculturing is essential. The following table summarizes the critical data for CAMA-1 cell culture.

Parameter	Value	Source
Doubling Time	~72.94 hours	[4]
Subculture Ratio	1:3 to 1:4	
Recommended Seeding Density	Not explicitly defined; subculture ratio is recommended.	
Working Volume in T-75 Flask	15-20 mL	[5]
Harvesting Confluency	70-90%	[3]

Experimental Protocols Materials and Reagents

- CAMA-1 cells (e.g., ATCC HTB-21)
- Eagle's Minimum Essential Medium (EMEM) (e.g., ATCC 30-2003)
- Fetal Bovine Serum (FBS), heat-inactivated
- 0.25% (w/v) Trypsin-0.53 mM EDTA solution
- Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
- Complete growth medium: EMEM supplemented with 10% FBS
- Cryopreservation medium: Complete growth medium with 5% (v/v) DMSO
- Sterile cell culture flasks (e.g., T-75)



- Sterile serological pipettes
- Sterile conical tubes (15 mL and 50 mL)
- Incubator, 37°C, 5% CO2
- Biosafety cabinet
- Inverted microscope
- Centrifuge
- Hemocytometer or automated cell counter
- Water bath, 37°C

Protocol for Thawing Cryopreserved CAMA-1 Cells

- Warm the complete growth medium to 37°C in a water bath.
- Rapidly thaw the cryovial of CAMA-1 cells in a 37°C water bath until a small amount of ice remains.
- Wipe the outside of the vial with 70% ethanol before opening in a biosafety cabinet.
- Gently transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
- Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes.
- Aspirate the supernatant, being careful not to disturb the cell pellet.
- Gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
- Transfer the cell suspension to a T-75 flask.
- Incubate at 37°C in a 5% CO2 humidified incubator.
- Change the medium 24 hours after thawing to remove residual cryoprotectant.



Protocol for Subculturing CAMA-1 Cells

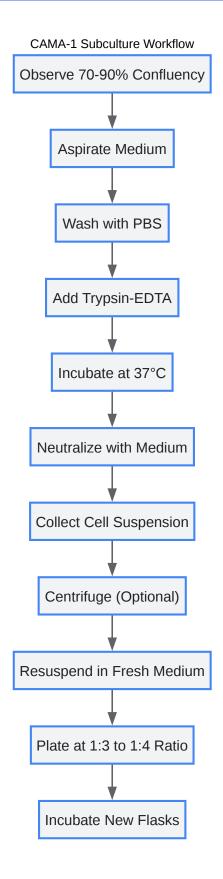
- Observation: Visually inspect the CAMA-1 culture under an inverted microscope to assess confluency. Cells should be passaged when they reach 70-90% confluency.
- Aspiration: Aspirate the spent culture medium from the flask.
- Washing: Gently wash the cell monolayer with 5-10 mL of sterile PBS (Ca++/Mg++ free) to remove any residual serum that may inhibit trypsin activity. Aspirate the PBS.
- Dissociation:
 - Add 2-3 mL of 0.25% Trypsin-EDTA solution to the T-75 flask, ensuring the entire cell monolayer is covered.
 - Incubate the flask at 37°C for 5-15 minutes.[6] The incubation time may vary, so monitor the cells under the microscope. Cells are ready for detachment when they appear rounded.
 - To aid detachment, the flask can be gently tapped. Avoid vigorous agitation to prevent cell clumping.
- Neutralization and Collection:
 - Once cells are detached, add 6-8 mL of pre-warmed complete growth medium to the flask to inactivate the trypsin.
 - Gently pipette the cell suspension up and down several times to create a single-cell suspension and wash any remaining cells from the flask surface.
- Centrifugation (Optional but Recommended):
 - Transfer the cell suspension to a 15 mL conical tube.
 - Centrifuge at 125 x g for 5-7 minutes to pellet the cells.
 - Aspirate the supernatant.



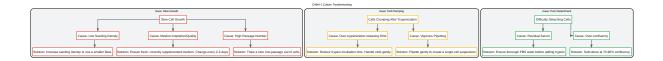
- · Resuspension and Plating:
 - Resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete growth medium.
 - Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.
 - Seed new T-75 flasks at a subcultivation ratio of 1:3 to 1:4. For a 1:3 split, add one-third of the cell suspension to a new flask containing 15-20 mL of complete growth medium.
- Incubation: Place the newly seeded flasks in a 37°C, 5% CO2 humidified incubator.
- Medium Renewal: Change the culture medium 2 to 3 times per week.

Visualizations









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